Cas no 60129-59-1 ((2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol)

The compound (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a nucleoside analogue with potential applications in medicinal chemistry and drug development. Its stereospecific configuration ensures high selectivity in biological interactions, making it valuable for targeted therapeutic research. The presence of an aminopyrrolopyrimidine moiety enhances its binding affinity to enzymatic targets, while the hydroxymethyl and hydroxyl groups contribute to solubility and metabolic stability. This compound is particularly relevant in the study of antiviral or anticancer agents due to its structural similarity to natural nucleosides. Its well-defined stereochemistry and functional groups allow for precise modifications, facilitating structure-activity relationship studies in pharmaceutical research.
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol structure
60129-59-1 structure
Product Name:(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
CAS No:60129-59-1
MF:C11H14N4O3
MW:250.2539
MDL:MFCD00672266
CID:511307
PubChem ID:14158940
Update Time:2025-11-01

(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(2-deoxy-b-D-erythro-pentofuranosyl)-
    • 7-Deaza-2'-dA
    • (2R,3S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol
    • 7-DEAZA-2'-DEOXYADENOSINE
    • 2'-Deoxy-7-carbaadenosine
    • 2'-Deoxy-7-deazaadenosine
    • 2'-deoxytubercidin
    • 2'-Deoxyxylotubercidin
    • 7-Carba-2'-deoxyadenosine
    • 7-Deaza-2'-deoxy-D-adenosine
    • 7-deazadeoxyadenosine
    • deoxytubercidin
    • 4-Amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 7-(2-Deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • 7-(2-Deoxy-beta-D-lyxofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine
    • (2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
    • 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol
    • (2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • (2R,3S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • CS-16585
    • 7-(2-Deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine
    • SCHEMBL7872094
    • CHEMBL2074595
    • 7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • MFCD00672266
    • J-700346
    • AC-32281
    • BRN 0675913
    • Q27160149
    • J-700362
    • 7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine
    • NIJSNUNKSPLDTO-DJLDLDEBSA-N
    • BDBM50390980
    • (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
    • BCP19115
    • 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
    • 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
    • CS-0100838
    • AKOS037651341
    • CHEBI:88246
    • 60129-59-1
    • MDL: MFCD00672266
    • Inchi: 1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8-,9-/m1/s1
    • InChI Key: NIJSNUNKSPLDTO-IWSPIJDZSA-N
    • SMILES: O1[C@]([H])(C([H])([H])O[H])[C@@]([H])(C([H])([H])[C@]1([H])N1C([H])=C([H])C2=C(N([H])[H])N=C([H])N=C12)O[H]

Computed Properties

  • Exact Mass: 250.10700
  • Monoisotopic Mass: 250.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.75
  • Boiling Point: 601 ºC
  • Flash Point: 318 ºC
  • Refractive Index: 1.797
  • PSA: 106.42000
  • LogP: 0.23540

(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Security Information

(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Pricemore >>

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(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Suppliers

Amadis Chemical Company Limited
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(CAS:60129-59-1)(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Order Number:A849947
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:27
Price ($):465.0
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NewCan Biotech Limited
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(CAS:60129-59-1)7-Deaza-2'-deoxyadenosine
Order Number:NC13262
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:04
Price ($):Price inquiry
Email:sales@newcanbio.com

Additional information on (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Introduction to (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol and Its Significance in Modern Chemical Biology

CAS no 60129-59-1 refers to a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, represents a sophisticated molecular structure that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic development. The intricate stereochemistry and functional groups present in this molecule contribute to its unique chemical properties and potential biological activities.

The (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol structure is characterized by a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 2-position and an amino-pyrrolopyrimidine moiety at the 5-position. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating cellular processes. The stereochemistry at the 2R, 3S, and 5R positions further enhances the compound's specificity and binding affinity.

In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate pyrrolopyrimidine scaffolds. These structures are known for their broad spectrum of biological activities and have been extensively studied for their roles in anticancer, antiviral, and anti-inflammatory applications. The 4-aminopyrrolo[2,3-d]pyrimidin-7-yl moiety in particular is a well-documented pharmacophore that interacts with various cellular pathways. For instance, studies have shown that derivatives of this scaffold can inhibit kinases and other enzymes involved in tumor growth and progression.

Current research efforts are focused on optimizing the pharmacokinetic and pharmacodynamic properties of such compounds. The (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol derivative is being investigated for its potential as a lead compound in the development of novel therapeutics. Preclinical studies have demonstrated its ability to modulate key signaling pathways associated with diseases such as cancer and inflammation. The hydroxymethyl group at the 2-position of the THF ring is particularly noteworthy, as it can enhance solubility and bioavailability while maintaining structural integrity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic techniques such as asymmetric hydrogenation and chiral resolution are often employed to achieve the desired stereochemical configuration. These methods are critical for producing enantiomerically pure compounds, which can exhibit significantly different biological activities depending on their stereochemical orientation.

One of the most exciting aspects of this compound is its potential to serve as a building block for more complex drug candidates. By modifying specific functional groups or introducing additional pharmacophores, researchers can tailor its biological activity to target specific diseases or conditions. For example, appending alkyl or aryl groups to the amino-pyrrolopyrimidine moiety could enhance binding affinity or alter metabolic stability.

The CAS no 60129-59-1 identifier ensures that researchers can reliably obtain this compound for their studies through reputable chemical suppliers. Quality control measures are essential to guarantee that the material meets the required specifications for both preclinical and clinical investigations. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are commonly used to confirm the identity and purity of the compound.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. Compounds like (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol represent a testament to the power of chemical biology in addressing complex medical challenges. By leveraging cutting-edge synthetic chemistry and biophysical techniques, researchers are paving the way for next-generation treatments that offer improved efficacy and safety profiles.

In conclusion, the (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS no 60129-59-1) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique molecular architecture and functional groups make it an attractive candidate for further development into novel therapeutics. As ongoing studies continue to uncover new applications for this compound and its derivatives, it is poised to play a crucial role in advancing our understanding of disease biology and improving patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
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A849947
Purity:99%
Quantity:1g
Price ($):465.0
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NewCan Biotech Limited
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